Structural Basis for Co-Elution and Ionization Efficiency vs. Unlabeled Etidronic Acid
As a deuterated analog, Etidronic Acid-d3 is chemically identical to its unlabeled counterpart, etidronic acid, ensuring identical behavior during sample preparation and chromatographic separation . The incorporation of three deuterium atoms (²H) on the methyl group (CD₃ instead of CH₃) provides a sufficient mass difference (+3 Da) for distinct mass spectrometric detection while minimizing the risk of chromatographic separation, a phenomenon known as 'deuterium isotope effect' [REFS-1, REFS-2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 209.05 g/mol |
| Comparator Or Baseline | Etidronic acid (unlabeled): 206.03 g/mol |
| Quantified Difference | +3.02 Da mass shift |
| Conditions | Theoretical calculation based on molecular formula C₂H₅D₃O₇P₂ vs C₂H₈O₇P₂ [REFS-1, REFS-3] |
Why This Matters
This mass shift allows the mass spectrometer to distinguish the internal standard from the analyte while maintaining near-identical chemical behavior, a critical requirement for accurate quantification.
- [1] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
- [2] Adooq Bioscience. (n.d.). Etidronate (Didronel) [Technical Datasheet]. View Source
